molecular formula C8H13ClN2S B13908761 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl

5-methyl-2-(pyrrolidin-2-yl)thiazole HCl

Cat. No.: B13908761
M. Wt: 204.72 g/mol
InChI Key: WNBYSLZPUSHVQG-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is a chemical compound with the molecular formula C8H13N2ClS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride typically involves the reaction of 2-aminothiazole with 2-bromo-1-methylpyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiazole derivatives. Substitution reactions can result in a variety of functionalized thiazole compounds.

Scientific Research Applications

5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
  • 2-(Methylthio)-5-(tributylstannyl)thiazole
  • 5-Hydrazineyl-2-methylbenzo[d]thiazole hydrochloride

Uniqueness

5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This structural feature can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to other thiazole derivatives.

Properties

Molecular Formula

C8H13ClN2S

Molecular Weight

204.72 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C8H12N2S.ClH/c1-6-5-10-8(11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H

InChI Key

WNBYSLZPUSHVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2CCCN2.Cl

Origin of Product

United States

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